molecular formula C6H7N3O2 B13814560 Acetamide,2-cyano-2-[(2-allyloxy)imino]-

Acetamide,2-cyano-2-[(2-allyloxy)imino]-

Katalognummer: B13814560
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: FUIVPFHYJYOROT-WEVVVXLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide,2-cyano-2-[(2-allyloxy)imino]- is a chemical compound with the molecular formula C₆H₈N₂O₂. This compound is known for its unique structure, which includes a cyano group, an allyloxy group, and an imino group. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-cyano-2-[(2-allyloxy)imino]- typically involves the reaction of cyanoacetamide with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide,2-cyano-2-[(2-allyloxy)imino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Acetamide,2-cyano-2-[(2-allyloxy)imino]- is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Acetamide,2-cyano-2-[(2-allyloxy)imino]- involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the allyloxy and imino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyanoacetamide: A simpler analog with a cyano group and an amide group.

    Allyloxyacetamide: Contains an allyloxy group and an amide group.

    Iminoacetamide: Features an imino group and an amide group.

Uniqueness

Acetamide,2-cyano-2-[(2-allyloxy)imino]- is unique due to the combination of its functional groups, which confer distinct reactivity and potential for forming diverse chemical structures. This makes it a valuable compound in synthetic chemistry and various research applications.

Eigenschaften

Molekularformel

C6H7N3O2

Molekulargewicht

153.14 g/mol

IUPAC-Name

(1E)-2-amino-2-oxo-N-prop-2-enoxyethanimidoyl cyanide

InChI

InChI=1S/C6H7N3O2/c1-2-3-11-9-5(4-7)6(8)10/h2H,1,3H2,(H2,8,10)/b9-5+

InChI-Schlüssel

FUIVPFHYJYOROT-WEVVVXLNSA-N

Isomerische SMILES

C=CCO/N=C(\C#N)/C(=O)N

Kanonische SMILES

C=CCON=C(C#N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.